Moxaprindine - 53076-26-9

Moxaprindine

Catalog Number: EVT-429276
CAS Number: 53076-26-9
Molecular Formula: C23H32N2O
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Moxaprindine was initially synthesized in the 1980s and has since been the subject of numerous studies aimed at understanding its pharmacological properties and potential therapeutic uses. Research has highlighted its role in enhancing neurotransmitter activity, particularly dopamine and norepinephrine, which are crucial for mood regulation and cognitive function.

Classification

Moxaprindine is classified as a central nervous system stimulant. Its mechanism of action involves modulation of neurotransmitter levels, making it a candidate for treating disorders characterized by cognitive deficits or mood disturbances.

Synthesis Analysis

Methods

The synthesis of Moxaprindine typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Various synthetic routes have been proposed, including:

  1. Condensation Reactions: Utilizing starting materials such as piperazine derivatives and cyclopropyl ketones.
  2. Reduction Steps: Implementing reduction techniques to convert intermediates into the final product.
  3. Purification Techniques: Employing chromatography methods to isolate Moxaprindine from reaction mixtures.

Technical Details

The synthesis process often requires the use of solvents like dimethyl sulfoxide and reagents such as sodium borohydride for reductions. Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm structure and purity.

Molecular Structure Analysis

Structure

Moxaprindine has a complex molecular structure characterized by a piperazine ring fused with a cyclopropyl group. Its molecular formula is C14_{14}H20_{20}N2_2O, indicating the presence of nitrogen atoms that contribute to its pharmacological activity.

Data

  • Molecular Weight: Approximately 232.33 g/mol
  • Chemical Structure: The structural formula includes functional groups that facilitate interaction with neurotransmitter systems in the brain.
Chemical Reactions Analysis

Reactions

Moxaprindine undergoes several chemical reactions that are critical to its pharmacological activity:

  1. Dealkylation: This reaction can modify the compound's potency by altering its interaction with target receptors.
  2. Hydrolysis: Involves breaking down ester or amide bonds, which can affect bioavailability.
  3. Oxidation-Reduction Reactions: These reactions play a role in metabolic pathways that influence the drug's efficacy and safety profile.

Technical Details

The stability of Moxaprindine under various pH conditions is essential for its formulation in pharmaceutical products. Studies have shown that it maintains integrity in both acidic and neutral environments, which is favorable for oral administration.

Mechanism of Action

Process

Moxaprindine acts primarily by enhancing the release of dopamine and norepinephrine in the brain. This action leads to increased alertness, improved mood, and enhanced cognitive functions. The compound's ability to cross the blood-brain barrier allows it to exert its effects directly on central nervous system pathways.

Data

Research indicates that Moxaprindine may also modulate serotonin levels, contributing to its antidepressant effects. The interplay between these neurotransmitters is crucial for maintaining emotional balance and cognitive clarity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.
  • Melting Point: The melting point ranges around 120–125 °C, indicating good thermal stability.

Chemical Properties

  • pKa Value: The pKa values suggest that Moxaprindine can exist in both protonated and deprotonated forms depending on the pH, which affects its pharmacokinetics.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme temperatures or prolonged exposure to light.
Applications

Scientific Uses

Moxaprindine has been investigated for various scientific applications, including:

  1. Cognitive Enhancement: Studies have explored its potential to improve memory and learning capabilities in both healthy individuals and those with cognitive impairments.
  2. Mood Disorders: Clinical trials are ongoing to assess its efficacy in treating depression and anxiety disorders.
  3. Neuroprotective Effects: Research suggests that Moxaprindine may offer protective effects against neurodegenerative diseases by enhancing neuronal survival mechanisms.
Introduction to Moxonidine: Pharmacological Classification and Historical Context

Definition and Structural Characterization of Imidazoline Receptor Agonists

Imidazoline receptor agonists (IRAs) constitute a specialized pharmacological class defined by their ability to bind imidazoline recognition sites rather than classical adrenergic receptors. These compounds share a common structural motif: an imidazoline or structurally analogous ring system enabling interaction with I-receptor subtypes. Moxonidine exemplifies this through its:

  • Pyrimidine-Imidazoline Hybrid Structure: Features a chlorinated pyrimidine ring linked via amine bridge to a dihydroimidazole ring, enabling dual-point recognition of I1-receptors [1] [7]
  • Electrostatic Profile: The protonatable imidazoline nitrogen (pKa ~9.2) facilitates ionic bonding with aspartate residues in receptor binding pockets, while chlorine and methoxy groups influence spatial orientation [3] [6]
  • Stereoelectronic Optimization: Methoxy group at position 6 and methyl group at position 2 confer optimal steric compatibility with I1-receptor topology, reducing off-target binding [6] [7]

Table 1: Structural Comparison of Key Imidazoline Receptor Agonists | Compound | Core Structure | I1-Selectivity Ratio (vs. α2) | Key Modifications | |--------------|---------------------|----------------------------------|-----------------------| | Clonidine | Imidazoline | 4:1 | Unsubstituted phenyl ring | | Rilmenidine | Oxazoline | 25:1 | Cyclic oxazoline moiety | | Moxonidine | Pyrimidine-imidazoline | 33:1 | Chloro-methoxy-methyl pyrimidine | [2] [5] [6]

The evolutionary significance of moxonidine's structure lies in its 33-fold greater affinity for imidazoline I1-receptors (Ki ≈ 3 nM) compared to α2-adrenoceptors (Ki ≈ 100 nM), a selectivity profile that fundamentally differentiates it from first-generation agents [2] [6]. This molecular precision translates to reduced sedation and dry mouth – side effects historically associated with non-selective α2-agonism [3] [5].

Historical Evolution of Centrally Acting Antihypertensive Agents

The development of centrally acting antihypertensives progressed through distinct pharmacological eras:

  • First Generation (1960s-1980s): Characterized by non-selective agents like clonidine and guanabenz. These compounds demonstrated potent hypertension control but exhibited significant α2-mediated adverse effects (sedation, dry mouth, rebound hypertension) due to approximately equipotent binding at I1 and α2 receptors [5] [8].

  • Transitional Compounds (1980s): Rilmenidine emerged with improved I1-selectivity (25:1 ratio), demonstrating reduced central side effects but retaining some α2-binding capacity that limited dosing flexibility [5] [6].

  • Pharmacological Breakthrough (1991): Moxonidine received European approval as the first high-selectivity I1-agonist (33:1 binding ratio), representing a strategic departure from earlier structures through its pyrimidine-based scaffold [2] [8]. This structural innovation minimized α2-engagement to <10% of total receptor interactions at therapeutic concentrations [6].

The paradigm shift toward selective imidazoline agonism resolved a key limitation of earlier antihypertensives: dissociation between sympathoinhibition and adverse central effects. Research revealed that sedation correlated strongly with α2-binding affinity (r = 0.93), while hypotensive effects correlated with I1-engagement (r = 0.89), providing the rationale for moxonidine's targeted design [3] [5].

Moxonidine’s Emergence as a Second-Generation Sympatholytic Agent

Moxonidine entered clinical practice as a solution to three limitations of existing antihypertensives: metabolic disturbances, hemodynamic compromise, and central adverse effects. Its development was driven by several pharmacological advantages:

  • Sympatholytic Precision: Moxonidine selectively inhibits the rostral ventrolateral medulla (RVLM), the primary regulator of sympathetic outflow. Microinjection studies demonstrate 70-80% reduction in RVLM neuronal firing at 0.2 mg/kg doses, decreasing norepinephrine spillover by 40-60% without affecting parasympathetic tone [4] [6].

  • Metabolic Neutrality/Enhancement: Unlike beta-blockers or thiazides, moxonidine improves insulin sensitivity in animal models by 25-40% and human studies demonstrate 15-20% reduction in fasting insulin. Proposed mechanisms include enhanced GLUT-4 translocation and reduced TNF-α expression in adipose tissue [2] [4] [6].

Table 2: Metabolic Effects of Moxonidine in Hypertensive Patients | Parameter | Baseline | 12-Week Moxonidine | Change (%) | Mechanism | |---------------|--------------|-------------------------|----------------|---------------| | HOMA-IR | 4.2 ± 0.8 | 3.3 ± 0.6 | -21.4%* | Improved insulin sensitivity | | Adiponectin | 6.8 ± 1.2 μg/mL | 8.1 ± 1.4 μg/mL | +19.1%* | Adipokine modulation | | Triglycerides | 1.9 ± 0.4 mmol/L | 1.7 ± 0.3 mmol/L | -10.5%* | Reduced VLDL production | | LDL-C | 3.8 ± 0.6 mmol/L | 3.7 ± 0.5 mmol/L | -2.6% | Neutral effect | *p<0.05 vs baseline [2] [4] [6]

  • Organ Protection Beyond Blood Pressure: Animal models demonstrate 40-60% reduction in hypertensive glomerulosclerosis and 30-50% regression of left ventricular hypertrophy independent of afterload reduction. These effects correlate with reduced noradrenergic stimulation of growth factors (TGF-β1, IGF-1) in target organs [4] [6].

  • Renal Advantages: Unlike ACE inhibitors, moxonidine increases sodium excretion by 20-30% through direct tubular actions and maintains renal blood flow. This makes it suitable for salt-sensitive hypertension without requiring diuretic co-administration [1] [6].

Moxonidine's clinical versatility was demonstrated in the MOXCON study (despite its termination for non-efficacy reasons), which explored high-dose moxonidine in heart failure. While not indicating primary utility in this population, the trial confirmed moxonidine's profound sympatholytic effects, reducing plasma norepinephrine by >50% at 1.5 mg/day doses [2]. This effect underpins its continued role as a hypertension therapeutic, particularly in patients with metabolic syndrome where traditional agents may exacerbate insulin resistance or dyslipidemia.

Table 3: Approved Nomenclature for Moxonidine | Designation | Name | Jurisdiction | |-----------------|----------|------------------| | Generic | Moxonidine | WHO International | | Brands | Physiotens, Moxon | European Union | | Chemical | 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine | IUPAC | | Registry Numbers | CAS 75438-57-2, UNII CC6X0L40GW | Global identifiers | [1] [2] [7]

Properties

CAS Number

53076-26-9

Product Name

Moxaprindine

IUPAC Name

N,N-diethyl-N'-(1-methoxy-2,3-dihydro-1H-inden-2-yl)-N'-phenylpropane-1,3-diamine

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C23H32N2O/c1-4-24(5-2)16-11-17-25(20-13-7-6-8-14-20)22-18-19-12-9-10-15-21(19)23(22)26-3/h6-10,12-15,22-23H,4-5,11,16-18H2,1-3H3

InChI Key

QQGGXAOUSKREAE-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN(C1CC2=CC=CC=C2C1OC)C3=CC=CC=C3

Synonyms

methoxyaprindine1,3-Propanediamine, N-(2,3-dihydro-1-methoxy-1H-inden-2-yl)-N',N'-diethyl-N-phenyl-
moxaprindine
N,N-diethyl-N'-(1-methoxy-2-indanyl)-N'-phenyl-1,3-propanediamine

Canonical SMILES

CCN(CC)CCCN(C1CC2=CC=CC=C2C1OC)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.